![molecular formula C7H7BrN2 B1378941 4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine CAS No. 1393534-35-4](/img/structure/B1378941.png)

4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

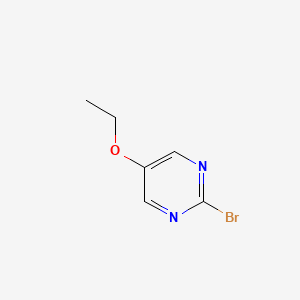

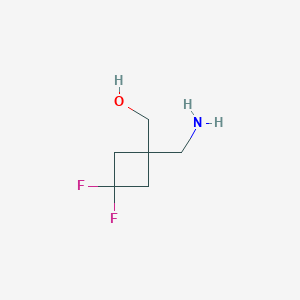

“4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine” is a chemical compound with the molecular formula C7H7BrN2. It has a molecular weight of 199.05 g/mol . The IUPAC name for this compound is 4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine .

Molecular Structure Analysis

The molecular structure of “4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine” includes a bromine atom attached to a pyrrolopyridine ring. The InChI string for this compound is InChI=1S/C7H7BrN2/c8-6-2-4-10-7-5(6)1-3-9-7/h2,4H,1,3H2,(H,9,10) .Physical And Chemical Properties Analysis

The compound has a XLogP3-AA value of 1.9, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 24.9 Ų . The compound has a complexity of 129 .Aplicaciones Científicas De Investigación

Diabetes Management and Cardiovascular Diseases

The compound 4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine has been noted for its potential application in the prevention and treatment of disorders involving elevated plasma blood glucose. This includes conditions such as hyperglycemia, type 1 diabetes, diabetes due to obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Cancer Therapy

This compound has also been evaluated for its effects on the migration and invasion abilities of cancer cells, specifically 4T1 cells in breast cancer models. It is part of a series of derivatives with potent activities against FGFR1, 2, and 3 (Fibroblast Growth Factor Receptors), which play a crucial role in various types of tumors. Targeting FGFRs represents an attractive strategy for cancer therapy .

Chemical Synthesis and Drug Development

The compound is available for purchase with its CAS number: 1935541-85-7. It can be used in chemical synthesis and drug development processes as a building block due to its structural properties .

Heterocyclic Compound Research

Pyrrolo[2,3-B]pyridine derivatives are part of a larger group of heterocyclic compounds that have been extensively studied for their biomedical applications. More than 300,000 such compounds have been described in over 5500 references (including 2400 patents), highlighting their significance in scientific research .

Mecanismo De Acción

Target of Action

The primary targets of 4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .

Mode of Action

4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The compound’s interaction with FGFRs disrupts this process, thereby inhibiting the signaling pathway .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-6-2-4-10-7-5(6)1-3-9-7/h2,4H,1,3H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLSOSJYPRBJCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC=CC(=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid](/img/structure/B1378863.png)

![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride](/img/structure/B1378865.png)

![9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1378868.png)

![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B1378869.png)

![8-Boc-1,8-diazaspiro[4.6]undecane](/img/structure/B1378871.png)

![3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B1378878.png)

![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378880.png)